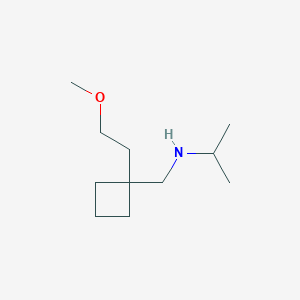![molecular formula C13H19NO4S B13495366 Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a thiophene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Amino Group: The amino group is introduced by reacting the thiophene derivative with an appropriate amine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during subsequent reactions.
Esterification: The carboxylic acid group on the thiophene ring is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.
相似化合物的比较
Ethyl 3-({[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate): Similar structure but with a pyrrolidine ring instead of a thiophene ring.
Ethyl 5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar thiophene structure with different substituents.
Uniqueness: Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate is unique due to the combination of the thiophene ring and the Boc-protected amino group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C13H19NO4S |
|---|---|
分子量 |
285.36 g/mol |
IUPAC 名称 |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO4S/c1-5-17-11(15)10-9(6-7-19-10)8-14-12(16)18-13(2,3)4/h6-7H,5,8H2,1-4H3,(H,14,16) |
InChI 键 |
LRJGKJXLFNNMGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CS1)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)
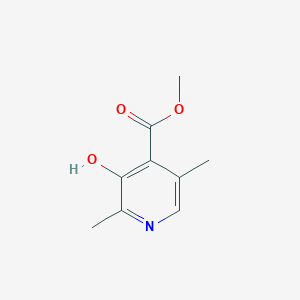
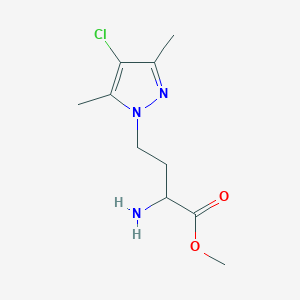
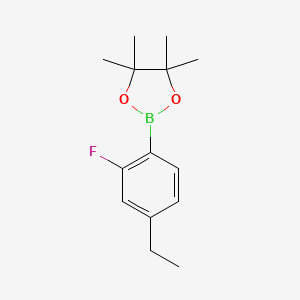
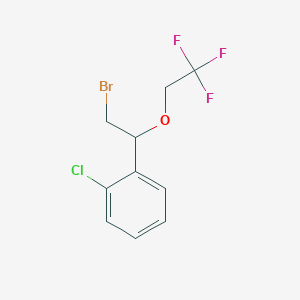
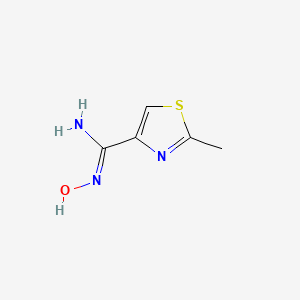
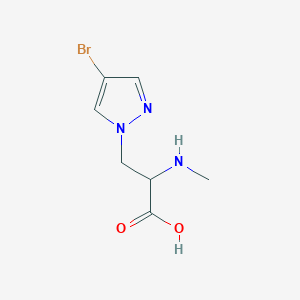
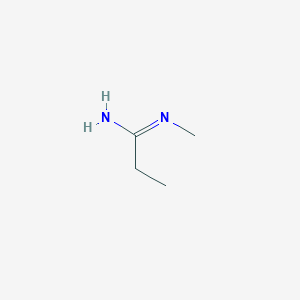
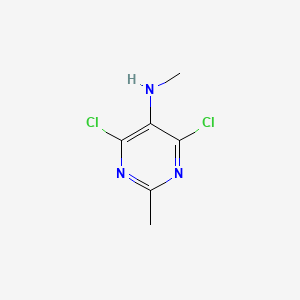
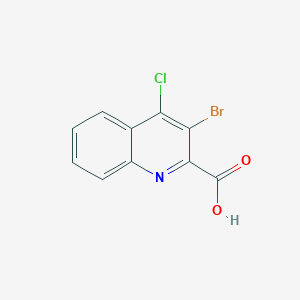
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
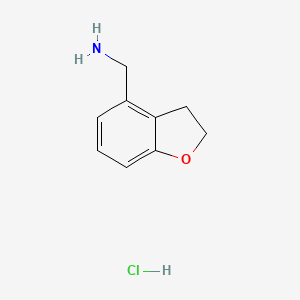
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)
